molecular formula C6H7BrCl2N2 B1383000 (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride CAS No. 1220039-48-4

(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride

Cat. No. B1383000
M. Wt: 257.94 g/mol
InChI Key: SBONUPAUTHIWBT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride” can be represented by the InChI code: 1S/C6H6BrClN2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H . This indicates that the compound consists of a phenyl ring substituted with bromine and chlorine atoms, and a hydrazine group .


Physical And Chemical Properties Analysis

“(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride” is a yellow solid . It has a molecular weight of 257.94 . The compound’s InChI key is SBONUPAUTHIWBT-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Brominated trihalomethylenones have been explored as precursors for the synthesis of various pyrazole derivatives. For instance, 5-Bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones were used to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through a cyclocondensation reaction with hydrazine monohydrate. These pyrazoles have shown potential in diverse applications including medicinal chemistry (Martins et al., 2013).

Intermediate in Insecticide Production

The compound 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of chlor-antraniliprole, a new insecticide, was synthesized from 2,3-dichloropyridine via nucleophilic substitution with aqueous hydrazine (Wen-bo, 2011).

Formation of Pyrazole-based Indoles

The phenyl hydrazone of 3-chloro-4-fluoro aniline was obtained and then underwent Fischer indole cyclization to give 2-acetyl-6-chloro-5-fluoro-3-phenylindole. This intermediate was used in subsequent reactions to form various pyrazole-based indoles, demonstrating the versatility of hydrazine derivatives in synthetic organic chemistry (Havannavar et al., 2014).

Role in Molecular Docking Studies

A novel bromo hydrazine derivative was synthesized and its structural and electronic properties were analyzed using various techniques. The molecular docking studies of this derivative with different receptors indicated its potential application in understanding molecular interactions in biological systems (Lalvani et al., 2021).

Future Directions

The future directions for the use of “(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride” are not specified in the search results. The potential applications of this compound would depend on its physical and chemical properties, as well as the specific context in which it is used .

properties

IUPAC Name

(3-bromo-5-chlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBONUPAUTHIWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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